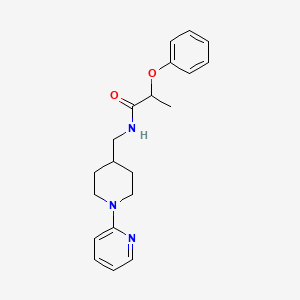

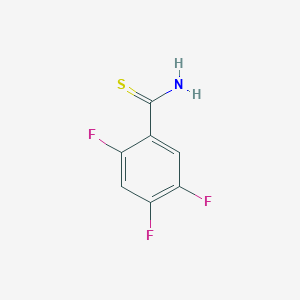

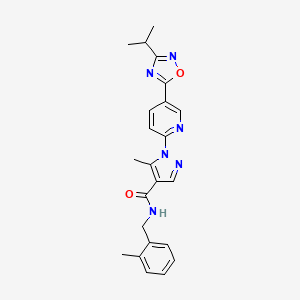

![molecular formula C27H28N4O3 B2379574 N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-33-4](/img/structure/B2379574.png)

N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a complex organic molecule. It is a derivative of tryptamine, a biogenic amine found in plants, animals, and microorganisms . Tryptamine is a metabolite of tryptophan and is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .

Synthesis Analysis

The synthesis of this compound involves the reaction between tryptamine and naproxen . The procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis

The molecular structure of this compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between tryptamine and naproxen, mediated by DCC . DCC reacts with the carboxyl group of naproxen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación

- The mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This results in analgesic and anti-inflammatory effects .

- Ongoing trials suggest that naproxen could potentially reduce severe respiratory mortality associated with COVID-19 due to its anti-inflammatory action .

- A combination of three drugs, including naproxen, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection, reducing mortality .

- Researchers are exploring the potential of naproxen to combine broad-spectrum antiviral activity with its anti-inflammatory effects, particularly in the context of COVID-19 .

- Its natural derivatives are involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior .

- The goal is to leverage the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

- The newly synthesized naproxen derivative was fully analyzed and characterized using techniques such as 1H and 13C-NMR, UV, IR, and mass spectral data .

Anti-Inflammatory and Analgesic Properties

Antiviral Activity

Tryptamine Derivatives

Hybrid Molecule Synthesis

Structure Determination and Characterization

Potential Therapeutic Applications

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction between the compound and its targets can result in changes to the function of the target, which can have downstream effects on various biological processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect a wide range of biochemical pathways, although the specific pathways affected would depend on the specific derivative and its targets .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, affecting how much of the compound is able to reach its targets and exert its effects .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of molecular and cellular effects .

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c32-25(30-14-6-1-7-15-30)18-31-17-22(21-9-3-5-11-24(21)31)26(33)27(34)28-13-12-19-16-29-23-10-4-2-8-20(19)23/h2-5,8-11,16-17,29H,1,6-7,12-15,18H2,(H,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRNXZFHAWEBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

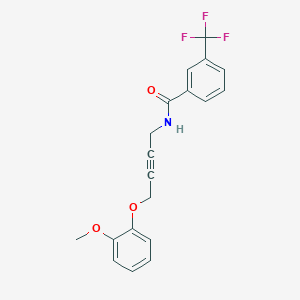

![2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2379493.png)

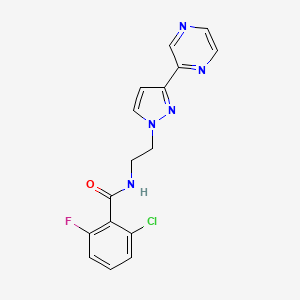

![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)

![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)

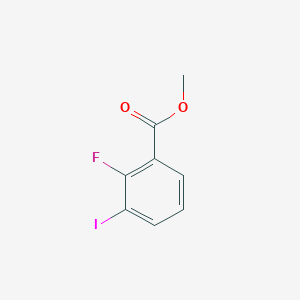

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)